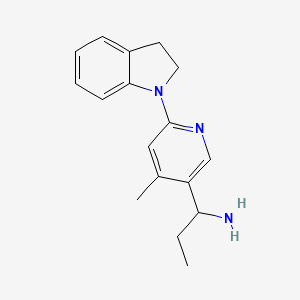
2-(4-Amino-5-(3,5-dichlorophenyl)-1H-pyrazol-1-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Amino-5-(3,5-dichlorophenyl)-1H-pyrazol-1-yl)ethanol is a chemical compound that features a pyrazole ring substituted with an amino group and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-5-(3,5-dichlorophenyl)-1H-pyrazol-1-yl)ethanol typically involves the reaction of 3,5-dichlorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then subjected to further reactions to introduce the amino and ethanol groups. The reaction conditions often involve the use of solvents such as methanol or ethanol and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-5-(3,5-dichlorophenyl)-1H-pyrazol-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other groups such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants and facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the ethanol group would yield an aldehyde or carboxylic acid, while substitution reactions could introduce various functional groups onto the phenyl ring.
Scientific Research Applications
2-(4-Amino-5-(3,5-dichlorophenyl)-1H-pyrazol-1-yl)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: The compound can be used in the production of agrochemicals or as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2-(4-Amino-5-(3,5-dichlorophenyl)-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the dichlorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 1-(4-Amino-3,5-dichlorophenyl)-2-tert-butylamino-ethanol
- 4-Amino-3,5-dichlorophenylpyrazole
- 2-(4-Amino-3,5-dichlorophenyl)-1H-pyrazole
Uniqueness
What sets 2-(4-Amino-5-(3,5-dichlorophenyl)-1H-pyrazol-1-yl)ethanol apart is its specific substitution pattern, which can confer unique biological activities and chemical reactivity. The presence of both the amino and ethanol groups allows for versatile chemical modifications and interactions with biological targets .
Properties
Molecular Formula |
C11H11Cl2N3O |
|---|---|
Molecular Weight |
272.13 g/mol |
IUPAC Name |
2-[4-amino-5-(3,5-dichlorophenyl)pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C11H11Cl2N3O/c12-8-3-7(4-9(13)5-8)11-10(14)6-15-16(11)1-2-17/h3-6,17H,1-2,14H2 |
InChI Key |
QLZRSQGOJJJHKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=C(C=NN2CCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




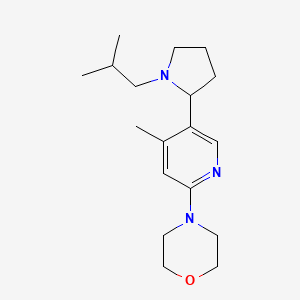

![(8-Phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)(p-tolyl)methanone](/img/structure/B11801762.png)
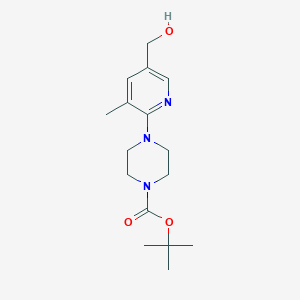
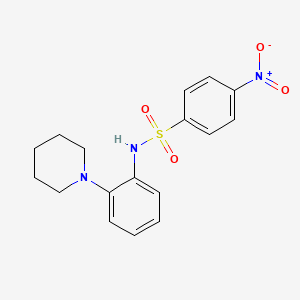
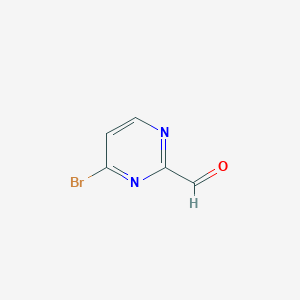
![Methyl 4-(pyridin-2-yl)furo[3,2-c]pyridine-6-carboxylate](/img/structure/B11801773.png)
![3-(4-Ethylphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11801778.png)



